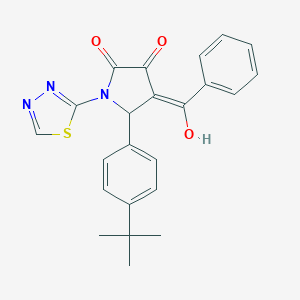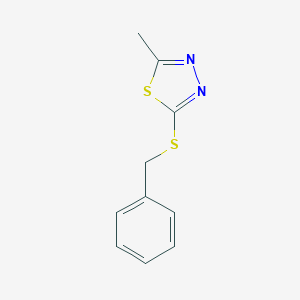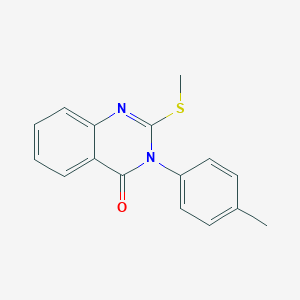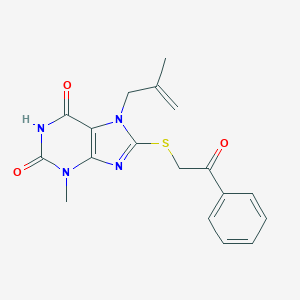
3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione is a purine derivative that has been widely studied for its potential application in scientific research. This compound has shown promising results in various fields such as cancer research, immunology, and neurology.
Wirkmechanismus
The mechanism of action of 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione is not fully understood. However, it has been suggested that this compound inhibits the activity of various enzymes, including DNA topoisomerases and protein kinases, which are involved in the regulation of cell growth and proliferation. Additionally, it has been reported that 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione can modulate the expression of various genes involved in immune response and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione have been extensively studied. This compound has been shown to induce apoptosis in cancer cells, inhibit cell growth and proliferation, and modulate the expression of various cytokines and chemokines involved in immune response and inflammation. Moreover, 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione has been reported to have neuroprotective effects, which may be attributed to its ability to modulate the expression of various genes involved in neuronal survival and function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione is its potential application in various scientific fields, including cancer research, immunology, and neurology. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a potential candidate for further preclinical studies. However, one of the limitations of 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione is its limited solubility in water, which may affect its bioavailability and pharmacokinetics in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione. One of the potential directions is to investigate its potential application in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential application in the treatment of autoimmune diseases and neurodegenerative diseases. Moreover, the development of novel formulations and delivery systems may improve the bioavailability and pharmacokinetics of 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione in vivo.
Synthesemethoden
The synthesis of 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione involves a multi-step process that starts with the reaction of 6-chloropurine with 2-methylprop-2-en-1-ol in the presence of a base. The resulting compound is then treated with phenacyl bromide to form the phenacyl derivative. The final step involves the substitution of the phenacyl group with a thiol group to form the desired compound.
Wissenschaftliche Forschungsanwendungen
3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione has been extensively studied for its potential application in scientific research. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to have immunomodulatory effects, which makes it a potential candidate for the treatment of autoimmune diseases. Moreover, 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione has been reported to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-11(2)9-22-14-15(21(3)17(25)20-16(14)24)19-18(22)26-10-13(23)12-7-5-4-6-8-12/h4-8H,1,9-10H2,2-3H3,(H,20,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLELRHDSORGKQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

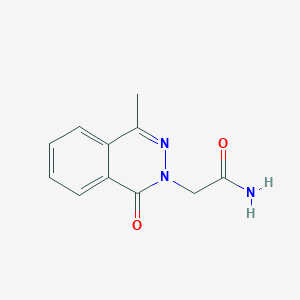
![3-(Methylsulfanyl)-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B361045.png)
![N-[4-Bromo-2-(trifluoromethyl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B361047.png)
![2-amino-5-oxo-4-[4-(1-pyrrolidinyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B361059.png)
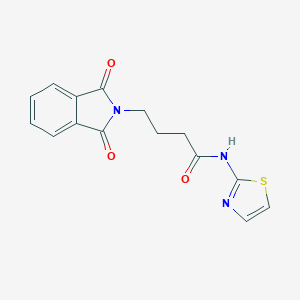
![2-amino-4-(3-ethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B361084.png)
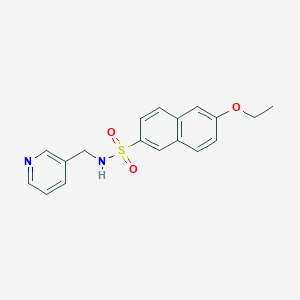
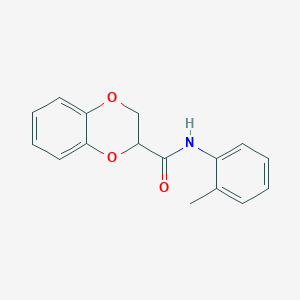
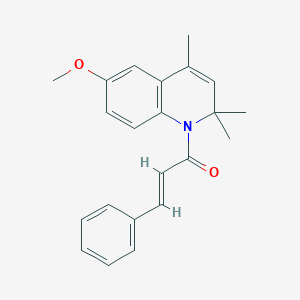
![5-[5-(3-Bromophenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B361109.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B361126.png)
